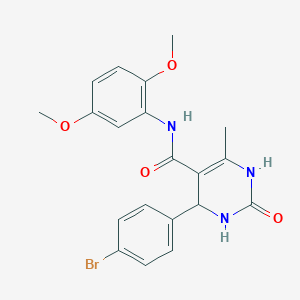
4-(4-bromofenil)-N-(2,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.301. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conclusión
4-(4-bromofenil)-N-(2,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida: tiene un gran potencial en diversos campos científicos. Sin embargo, antes de que se puedan realizar aplicaciones prácticas, son necesarias investigaciones rigurosas, evaluaciones de seguridad y ensayos clínicos. Consulte siempre la literatura revisada por pares para obtener los últimos hallazgos y desarrollos . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar! 🌟
Actividad Biológica
The compound 4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H20BrN3O3
- Molecular Weight : 462.36 g/mol
- CAS Number : 331272-49-2
Biological Activity Overview
Research has indicated that compounds in the tetrahydropyrimidine class exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in focus has been evaluated for its potential as an HIV integrase inhibitor and other therapeutic applications.
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of bromine and methoxy groups in the structure may enhance the antimicrobial efficacy against various pathogens. A comparative study highlighted that modifications in the pyrimidine structure could lead to increased antibacterial activity against strains such as E. coli and S. aureus due to the electron-withdrawing effects of halogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the base structure can influence biological activity. The introduction of bromine at the para position and methoxy groups at specific positions can significantly alter the pharmacological profile:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Methoxy Groups : Often increase solubility and can enhance binding affinity to biological targets.
Case Studies
- HIV Integrase Inhibition : A derivative similar to the compound under discussion was synthesized and evaluated for its ability to inhibit HIV integrase. The study concluded that structural modifications could lead to improved inhibitory activity .
- Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and tested for antimicrobial properties. Compounds with similar structural motifs exhibited significant activity against a range of bacteria and fungi, suggesting that the compound may also possess similar properties .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(18(24-20(26)22-11)12-4-6-13(21)7-5-12)19(25)23-15-10-14(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKYUFUTIXZTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














